molecular formula C15H16O B14549757 2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one CAS No. 62156-53-0

2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cat. No.: B14549757
CAS No.: 62156-53-0
M. Wt: 212.29 g/mol
InChI Key: DACWEJKSAFBRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is an organic compound with a complex structure that includes a phenyl group attached to a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted cyclohexanone with a suitable reagent to induce cyclization and form the hexahydroindenone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62156-53-0

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C15H16O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2

InChI Key

DACWEJKSAFBRLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.